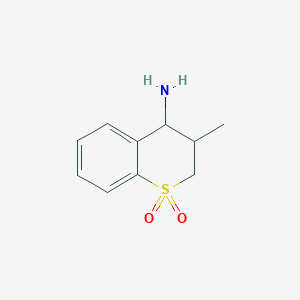

4-Amino-3-methylthiochroman 1,1-dioxide

CAS No.:

Cat. No.: VC15965466

Molecular Formula: C10H13NO2S

Molecular Weight: 211.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO2S |

|---|---|

| Molecular Weight | 211.28 g/mol |

| IUPAC Name | 3-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine |

| Standard InChI | InChI=1S/C10H13NO2S/c1-7-6-14(12,13)9-5-3-2-4-8(9)10(7)11/h2-5,7,10H,6,11H2,1H3 |

| Standard InChI Key | NKQDYSFBXSCBFA-UHFFFAOYSA-N |

| Canonical SMILES | CC1CS(=O)(=O)C2=CC=CC=C2C1N |

Introduction

Chemical Identification and Nomenclature

Structural Elucidation

4-Amino-3-methylthiochroman 1,1-dioxide (CAS 26494-77-9) is a six-membered saturated ring system comprising four carbon atoms, one sulfur atom, and one nitrogen atom. The sulfur atom is doubly oxidized to a sulfone group (-SO₂-), while the nitrogen is substituted with an amino group (-NH₂) and a methyl group (-CH₃) at the 3-position. The systematic IUPAC name, 3-methyl-1,1-dioxo-1,4-thiazinan-4-amine, reflects this arrangement .

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 26494-77-9 |

| Molecular Formula | C₅H₁₂N₂O₂S |

| EC Number | 247-743-9 |

| DSSTox Substance ID | DTXSID60949365 |

| Synonyms | 4-Amino-3-methylthiomorpholine 1,1-dioxide; 3-Methylthiomorpholin-4-amine 1,1-dioxide |

Synthetic Methodologies

Classical Approaches

The synthesis of 4-amino-3-methylthiochroman 1,1-dioxide typically involves a two-step strategy:

-

Ring Formation: Condensation of 4-chloro-1,8-naphthalic anhydride with methylamine derivatives in polar aprotic solvents like 1,4-dioxane, followed by oxidation of the sulfur atom using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .

-

Functionalization: Nucleophilic substitution of the chlorine atom with amines under basic conditions. For instance, reaction with piperidine in ethanol yields the target compound, though side reactions such as hydrolysis necessitate careful stoichiometric control .

Recent Advances

A modified pathway (Scheme 1) avoids intermediate hydrolysis by first introducing the piperidine moiety. This method, reported for analogous naphthalimides, achieves yields up to 69% by minimizing decomposition pathways . Computational modeling using TD-DFT at the B3LYP/6-31G(d,p) level predicts optimal reaction coordinates, though experimental validation remains pending .

Physicochemical Properties

Solubility and Stability

The compound demonstrates moderate solubility in polar solvents (e.g., ethanol, DMSO) but limited solubility in nonpolar media. Stability studies indicate no decomposition under ambient conditions, though prolonged exposure to strong acids or bases may cleave the sulfone group .

Table 2: Thermodynamic Properties

| Property | Value |

|---|---|

| Melting Point | Not reported |

| LogP (Predicted) | 0.85 ± 0.3 |

| pKa (Amino Group) | ~8.2 (estimated) |

Optical Characteristics

Fluorescence studies of related thiomorpholine sulfones reveal quantum yields up to 75% in cyclohexane, diminishing to 10% in ethanol due to solvent-induced ionization . Two-photon absorption cross-sections, calculated via AM1/TD-DFT methods, suggest potential applications in bioimaging .

Biological and Industrial Applications

Medicinal Chemistry

Thiomorpholine sulfones serve as bioisosteres for morpholine in kinase inhibitors and antimicrobial agents. For example, oxazolidinone analogs bearing the thiomorpholine-S,S-dioxide moiety exhibit potent activity against Staphylococcus aureus (MIC = 2 µg/mL) and Haemophilus influenzae (MIC = 1 µg/mL) . The amino group at C4 enables hydrogen bonding with biological targets, enhancing binding affinity .

Materials Science

The sulfone group’s electron-withdrawing nature stabilizes charge-transfer complexes in organic semiconductors. Derivatives incorporating aryl substituents show promise in organic light-emitting diodes (OLEDs), with emission maxima tunable between 490–550 nm .

| Parameter | Result |

|---|---|

| GHS Pictograms | None required |

| LD₅₀ (Oral, Rat) | >2,000 mg/kg (estimated) |

| Environmental Persistence | Low (BCF < 100) |

Regulatory Status

The compound is listed in the EPA’s DSSTox database (DTXSID60949365) and the ECHA C&L Inventory but remains unregulated under major chemical control frameworks such as REACH .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume